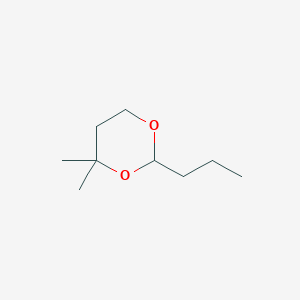
1,3-Dioxane, 4,4-dimethyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 4,4-dimethyl-2-propyl-: is an organic compound with the molecular formula C9H18O2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes can be synthesized from carbonyl compounds and 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxanes often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane, 4,4-dimethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions:
Reduction: H2/Ni, H2/Rh, zinc (Zn) in hydrochloric acid (HCl), and LiAlH4.
Substitution: LiAlH4, NaBH4, and other nucleophiles like organolithium (RLi) and Grignard reagents (RMgX).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols .
Scientific Research Applications
Chemistry: 1,3-Dioxane, 4,4-dimethyl-2-propyl- is used as a protecting group for carbonyl compounds in organic synthesis. Its stability against nucleophiles and bases makes it valuable for protecting sensitive functional groups during complex synthetic procedures .
Biology and Medicine: In biological research, this compound is used to study the mechanisms of enzyme-catalyzed reactions involving cyclic acetals and ketals. It also serves as a model compound for investigating the stability and reactivity of cyclic ethers in biological systems .
Industry: Industrially, 1,3-dioxane, 4,4-dimethyl-2-propyl- is used in the production of polymers and resins. Its ability to form stable cyclic structures makes it useful in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of 1,3-dioxane, 4,4-dimethyl-2-propyl- involves its ability to form stable cyclic structures through acetalization or ketalization reactions. These reactions typically occur in the presence of acid catalysts, which facilitate the formation of the cyclic acetal or ketal by promoting the nucleophilic attack of the diol on the carbonyl compound . The resulting cyclic structure provides stability against hydrolysis and other chemical reactions, making it useful as a protecting group in organic synthesis .
Comparison with Similar Compounds
1,3-Dioxane, 4,4-dimethyl-: This compound is structurally similar but lacks the propyl group, making it less hydrophobic.
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane, which is more reactive due to ring strain.
Uniqueness: 1,3-Dioxane, 4,4-dimethyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct hydrophobic properties and stability. This makes it particularly useful in applications requiring robust cyclic structures and resistance to hydrolysis .
Properties
CAS No. |
58303-56-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4,4-dimethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-4-5-8-10-7-6-9(2,3)11-8/h8H,4-7H2,1-3H3 |
InChI Key |
VXULQASGYGDTES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCCC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


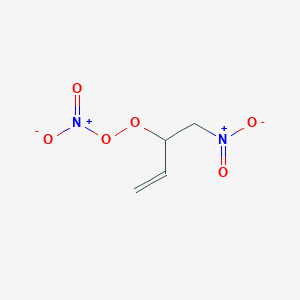
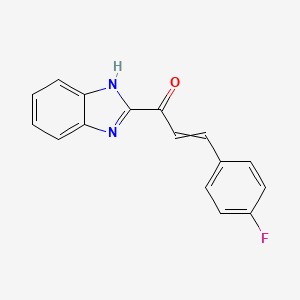
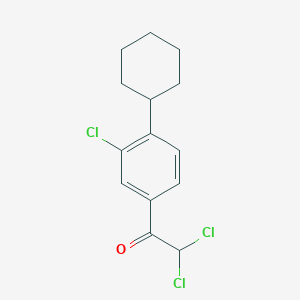

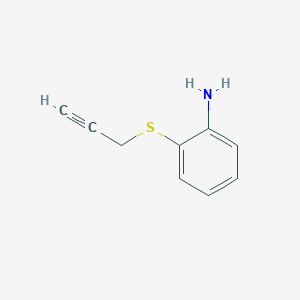
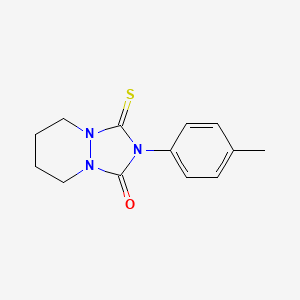
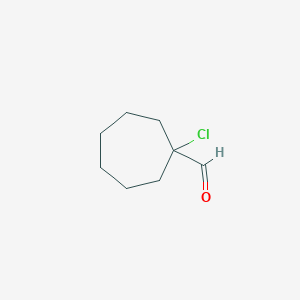
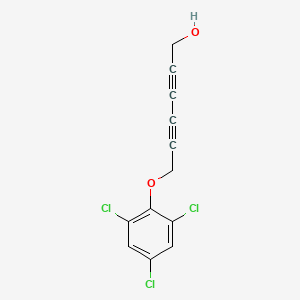
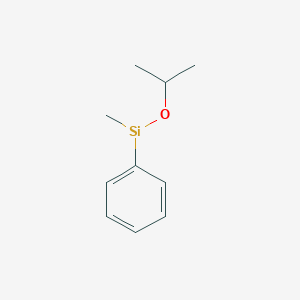

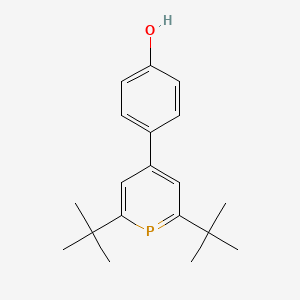
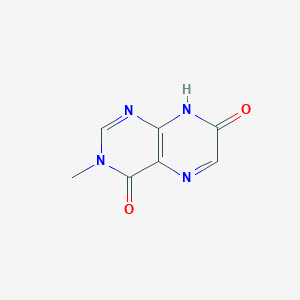
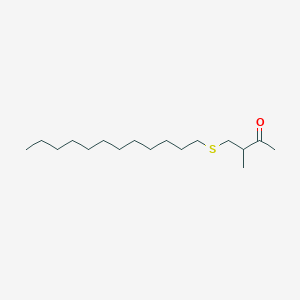
![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)
